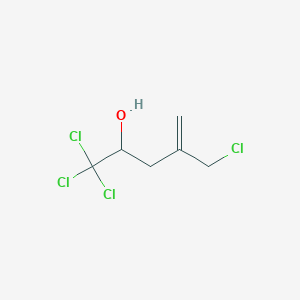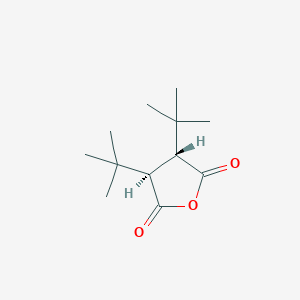![molecular formula C19H26O3 B14355879 [2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid CAS No. 93661-71-3](/img/structure/B14355879.png)
[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid is an organic compound characterized by its unique structure, which includes a phenoxy group attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid typically involves the reaction of 2-(2,3,3,4,5-pentamethylhexa-1,4-dien-1-yl)phenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the phenoxy group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxyacetic acids.
科学的研究の応用
[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [2-(2,3,3,4,5-Pentamethylhexa-1-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
類似化合物との比較
Similar Compounds
- [2-(2,3,3,4,5-Pentamethylhexa-1-yl)phenoxy]propionic acid
- [2-(2,3,3,4,5-Pentamethylhexa-1-yl)phenoxy]butyric acid
Uniqueness
[2-(2,3,3,4,5-Pentamethylhexa-1-yl)phenoxy]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxyacetic acid moiety allows for versatile chemical modifications, making it a valuable compound for various applications.
特性
CAS番号 |
93661-71-3 |
|---|---|
分子式 |
C19H26O3 |
分子量 |
302.4 g/mol |
IUPAC名 |
2-[2-(2,3,3,4,5-pentamethylhexa-1,4-dienyl)phenoxy]acetic acid |
InChI |
InChI=1S/C19H26O3/c1-13(2)15(4)19(5,6)14(3)11-16-9-7-8-10-17(16)22-12-18(20)21/h7-11H,12H2,1-6H3,(H,20,21) |
InChIキー |
DJXSFWXEDUCTAM-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C)C(C)(C)C(=CC1=CC=CC=C1OCC(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


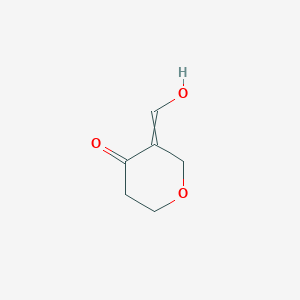
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)

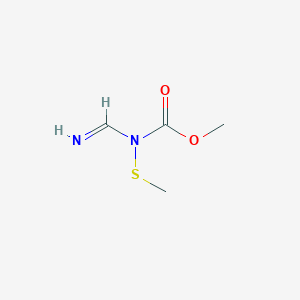
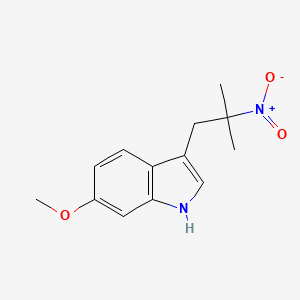


![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
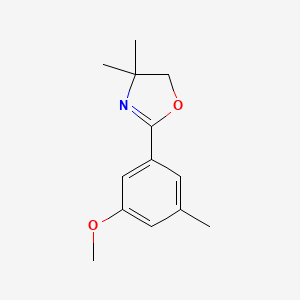
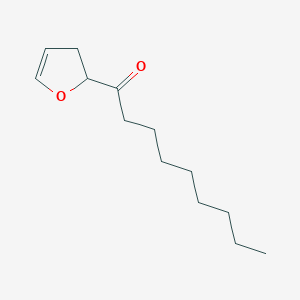
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
